molecular formula C10H19NO4 B6144943 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid CAS No. 139937-98-7

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Cat. No.: B6144943
CAS No.: 139937-98-7
M. Wt: 217.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a compound with the molecular formula C10H19NO4. It is a derivative of amino acids and is commonly used in organic synthesis, particularly in the preparation of peptides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid typically involves the protection of the amino group of 2-amino-2-methylbutanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Deprotection: 2-amino-2-methylbutanoic acid.

    Coupling: Peptides with the desired sequence.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein structure and function through the synthesis of peptide analogs.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized.

Comparison with Similar Compounds

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid can be compared with other Boc-protected amino acids, such as:

  • 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-ethylbutanoic acid

These compounds share the common feature of having a Boc-protected amino group, but they differ in the structure of the side chain. The uniqueness of this compound lies in its specific side chain, which can influence the properties and reactivity of the resulting peptides or molecules.

Properties

CAS No.

139937-98-7

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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